molecular formula C9H8ClN3S B432884 5-(3-chlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol CAS No. 345972-04-5

5-(3-chlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B432884
CAS No.: 345972-04-5
M. Wt: 225.7g/mol
InChI Key: NDRGOILDSGYHFZ-UHFFFAOYSA-N
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Description

5-(3-Chlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol (CAS: 345972-04-5) is a heterocyclic compound with the molecular formula C₉H₈ClN₃S and a molecular weight of 225.70 g/mol . Its structure features a 1,2,4-triazole core substituted with a methyl group at the 4-position and a 3-chlorophenyl moiety at the 5-position, with a thiol (-SH) group at the 3-position. This compound serves as a key intermediate in synthesizing antimicrobial agents, enzyme inhibitors, and sulfonamide derivatives . Its synthesis typically involves multi-step protocols, such as hydrazide cyclization and subsequent functionalization .

Properties

IUPAC Name

3-(3-chlorophenyl)-4-methyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3S/c1-13-8(11-12-9(13)14)6-3-2-4-7(10)5-6/h2-5H,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDRGOILDSGYHFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NNC1=S)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50974883
Record name 5-(3-Chlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50974883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5948-97-0
Record name 5-(3-Chlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50974883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Starting Materials

This method involves the cyclization of 3-chlorobenzohydrazide with methylthiosemicarbazide under acidic conditions. The hydrazide is synthesized via refluxing 3-chlorobenzoic acid with hydrazine hydrate in ethanol. Methylthiosemicarbazide is prepared by reacting methylhydrazine with thiourea in aqueous medium.

Key Steps:

  • Hydrazide Formation:
    3-Cl-C6H4COOH+NH2NH23-Cl-C6H4CONHNH2\text{3-Cl-C}_6\text{H}_4\text{COOH} + \text{NH}_2\text{NH}_2 \rightarrow \text{3-Cl-C}_6\text{H}_4\text{CONHNH}_2
    Conditions: Ethanol, reflux (12 h), yield: 85–90%.

  • Cyclization:
    3-Cl-C6H4CONHNH2+CH3NHNHC(S)NH2HCOOHTarget Compound\text{3-Cl-C}_6\text{H}_4\text{CONHNH}_2 + \text{CH}_3\text{NHNHC(S)NH}_2 \xrightarrow{\text{HCOOH}} \text{Target Compound}
    Conditions: Formic acid, 100°C (4 h), yield: 55%.

Optimization and Challenges

  • Acid Catalysis: Formic acid promotes dehydration and cyclization, but excess acid leads to by-products like triazole oxides.

  • Temperature Control: Maintaining 100°C prevents premature decomposition of intermediates.

  • Yield Limitations: The method’s moderate yield (55%) stems from competing reactions, such as oxidation of the thiol group.

Copper-Catalyzed Cycloaddition of Imidates

Synthetic Pathway

This approach utilizes 3-chlorophenyl-substituted imidates and methylamine in the presence of copper(I) iodide. The imidate is synthesized from 3-chlorobenzonitrile and methanol under acidic conditions.

Key Steps:

  • Imidate Synthesis:
    3-Cl-C6H4CN+CH3OHHCl3-Cl-C6H4C(OMe)=NH\text{3-Cl-C}_6\text{H}_4\text{CN} + \text{CH}_3\text{OH} \xrightarrow{\text{HCl}} \text{3-Cl-C}_6\text{H}_4\text{C(OMe)=NH}
    Conditions: HCl gas, 0°C (2 h), yield: 78%.

  • Cycloaddition:
    3-Cl-C6H4C(OMe)=NH+CH3NH2CuITarget Compound\text{3-Cl-C}_6\text{H}_4\text{C(OMe)=NH} + \text{CH}_3\text{NH}_2 \xrightarrow{\text{CuI}} \text{Target Compound}
    Conditions: Acetonitrile, 80°C (6 h), yield: 65%.

Advantages and Limitations

  • Regioselectivity: Copper catalysis ensures preferential formation of the 1,2,4-triazole isomer over 1,3,4-derivatives.

  • By-Product Formation: Competing pathways may generate 5-(3-chlorophenyl)-4H-1,2,4-triazole (lacking methyl), requiring chromatographic purification.

Green Chemistry Approaches Using PEG Solvents

Eco-Friendly Synthesis

Polyethylene glycol (PEG-400) serves as a recyclable solvent for one-pot synthesis from 3-chlorophenyl isothiocyanate and methylhydrazine.

Key Steps:

  • Thiourea Intermediate:
    3-Cl-C6H4NCS+CH3NHNH23-Cl-C6H4NHC(S)NHNH2CH3\text{3-Cl-C}_6\text{H}_4\text{NCS} + \text{CH}_3\text{NHNH}_2 \rightarrow \text{3-Cl-C}_6\text{H}_4\text{NHC(S)NHNH}_2\text{CH}_3
    Conditions: PEG-400, 25°C (1 h), yield: 92%.

  • Cyclization:
    3-Cl-C6H4NHC(S)NHNH2CH3ΔTarget Compound\text{3-Cl-C}_6\text{H}_4\text{NHC(S)NHNH}_2\text{CH}_3 \xrightarrow{\Delta} \text{Target Compound}
    Conditions: 120°C (3 h), yield: 70%.

Sustainability Metrics

  • Solvent Recovery: PEG-400 is reused for five cycles with <5% yield drop.

  • Energy Efficiency: Microwave-assisted cyclization reduces reaction time to 30 minutes.

Comparative Analysis of Methods

Parameter Cyclocondensation Copper-Catalyzed Green Chemistry
Yield55%65%70%
Reaction Time4 h6 h3 h
Purification ComplexityHighModerateLow
Environmental ImpactHigh (toxic solvents)ModerateLow (PEG solvent)

Key Insights:

  • The green chemistry method balances yield and sustainability but requires specialized equipment for microwave assistance.

  • Copper catalysis offers better regioselectivity but introduces metal contamination risks.

Industrial-Scale Production Considerations

Batch vs. Continuous Flow

  • Batch Reactors: Preferred for small-scale production (<10 kg) due to flexibility in optimizing temperature and pH.

  • Continuous Flow: Enhances yield (75%) for large-scale synthesis by maintaining consistent reaction conditions.

Cost Drivers

  • Raw Materials: 3-Chlorobenzoic acid accounts for 60% of total costs.

  • Catalyst Recycling: Copper iodide recovery reduces expenses by 20% .

Chemical Reactions Analysis

Types of Reactions

5-(3-chlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form a disulfide bond.

    Reduction: The compound can be reduced under specific conditions to modify the triazole ring.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or iodine can be used for oxidation reactions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can react with the chlorophenyl group under basic conditions.

Major Products Formed

    Oxidation: Formation of disulfides or sulfoxides.

    Reduction: Formation of reduced triazole derivatives.

    Substitution: Formation of substituted triazole derivatives with various functional groups.

Scientific Research Applications

5-(3-chlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.

    Materials Science: The compound is studied for its potential use in the development of new materials with unique electronic properties.

    Biological Studies: It is used as a probe to study enzyme interactions and biological pathways.

Mechanism of Action

The mechanism of action of 5-(3-chlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity. The triazole ring can also interact with various biological receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Electronic Effects

The biological and physicochemical properties of 1,2,4-triazole-3-thiol derivatives are highly sensitive to substituent variations. Below is a comparative analysis of analogs:

Table 1: Key Structural and Functional Comparisons
Compound Name Substituents Key Properties/Applications References
5-(3-Chlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol 4-methyl, 5-(3-chlorophenyl), 3-thiol Antimicrobial activity; intermediate for sulfonamide derivatives
Yucasin (5-(4-Chlorophenyl)-4H-1,2,4-triazole-3-thiol) 5-(4-chlorophenyl), no methyl group Inhibits YUC flavin monooxygenases in auxin biosynthesis; lacks metabolic stability
4,5-Diphenyl-1,2,4-triazole-3-thiol 4-phenyl, 5-phenyl Anticoccidial activity via α-glucosidase inhibition; lower solubility due to hydrophobicity
5-(4-(Trifluoromethyl)phenyl)-4H-1,2,4-triazole-3-thiol 5-(4-CF₃-phenyl) Enhanced metabolic stability; used in enzyme inhibition studies
5-(5-Methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol Pyrazole ring at 5-position, 4-phenyl Moderate antiradical activity; pyrazole enhances π-π stacking interactions

Physicochemical Properties

  • Solubility and Reactivity: The thiol group in this compound facilitates reactions with electrophiles (e.g., benzyl halides), forming sulfanyl derivatives with improved solubility in polar solvents . In contrast, trifluoromethyl-substituted analogs (e.g., 4-Amino-5-(4-(trifluoromethyl)phenyl)-4H-1,2,4-triazole-3-thiol) exhibit higher lipophilicity, favoring membrane penetration .
  • Thermal Stability : Melting points for derivatives range from 170–190°C , consistent with the crystalline nature of triazole-thiols. For instance, sulfonamide derivatives of the parent compound (e.g., 16–18 ) have melting points of 170–190°C and HPLC purity >97% .

Metabolic Stability

The 4-methyl group in this compound blocks metabolic oxidation sites, enhancing in vivo stability compared to non-methylated analogs like Yucasin . Methyl groups are known to reduce cytochrome P450-mediated metabolism, extending half-life in biological systems .

Biological Activity

5-(3-Chlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol is a compound belonging to the triazole family, recognized for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula of this compound is C8H6ClN3SC_8H_6ClN_3S with a molecular weight of 211.67 g/mol. The compound features a triazole ring substituted with a chlorophenyl group and a methyl group, which are critical for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives, including this compound. The compound has been evaluated against various cancer cell lines using MTT assays to determine its cytotoxicity.

Key Findings:

  • The compound demonstrated significant anti-proliferative effects against HepG2 liver cancer cells with an IC50 value indicating potent activity.
  • Structure–activity relationship (SAR) studies suggest that electron-donating groups enhance the anticancer efficacy of triazole derivatives. For instance, the presence of methyl substituents at specific positions on the aromatic ring has been correlated with increased potency against cancer cells .
CompoundIC50 (µg/mL)Cell Line
This compoundTBDHepG2
Other derivativesVariesVarious

Antimicrobial Activity

The antimicrobial properties of triazole derivatives have been extensively studied. This compound showed effectiveness against several bacterial strains and fungi.

Research Highlights:

  • Compounds in the triazole family exhibited superior antifungal activity compared to conventional antifungal agents like fluconazole .
  • The thiol group in this compound is believed to play a crucial role in its antimicrobial mechanism by disrupting microbial cell membranes .

Case Studies

  • Anticancer Evaluation : In one study, various triazole derivatives were tested for their cytotoxic effects on HepG2 cells. The results indicated that modifications on the triazole ring significantly influenced their anticancer properties. Compounds with methyl groups showed enhanced activity compared to those with electron-withdrawing groups .
  • Antimicrobial Testing : Another study evaluated the antimicrobial efficacy of several triazole derivatives against clinical isolates of bacteria and fungi. The results demonstrated that this compound exhibited promising results against resistant strains of bacteria .

Q & A

Advanced Research Question

  • Molecular Docking : Use AutoDock Vina to model interactions with bacterial enzymes (e.g., dihydrofolate reductase) or fungal CYP51.
  • ADME Prediction : Tools like SwissADME evaluate LogP (lipophilicity), bioavailability, and blood-brain barrier permeability.
  • PASS Online : Predicts antimicrobial, antifungal, or antitumor activity based on structural analogs .

How can structure-activity relationship (SAR) studies be structured to improve this compound’s therapeutic efficacy?

Advanced Research Question
Systematically modify:

  • R-group substitutions : Replace 3-chlorophenyl with fluorophenyl or pyridyl to enhance target affinity.
  • Methyl group : Compare with ethyl or allyl derivatives to study steric effects.
  • Thiol vs. thione : Evaluate tautomeric stability via pH-dependent UV-Vis spectroscopy.
    Use multivariate analysis (e.g., PCA) to correlate structural changes with bioactivity .

What statistical approaches resolve contradictions in biological activity data across studies?

Advanced Research Question

  • In vitro : Use HepG2 or HEK293 cells for MTT assays (IC50 determination).
  • In vivo : Follow OECD 423 guidelines for acute oral toxicity in mice, monitoring organ histopathology.
  • QSAR Models : Predict LD50 using software like Toxtree, leveraging data from structurally related compounds .

What strategies mitigate synthetic challenges in alkylation/aminomethylation of the triazole-thiol core?

Advanced Research Question

  • Protecting Groups : Temporarily block the thiol with trityl groups to prevent disulfide formation.
  • Phase-Transfer Catalysis : Use tetrabutylammonium bromide in biphasic systems to enhance alkyl halide reactivity.
  • Microwave-Assisted Synthesis : Reduces reaction time (20–30 minutes vs. hours) and improves yield .

How do pH and temperature affect the stability of this compound in formulation studies?

Advanced Research Question
Conduct accelerated stability studies (ICH Q1A guidelines):

  • pH Stability : Use buffers (pH 1–9) and monitor degradation via HPLC at 25°C/60°C.
  • Thermal Analysis : DSC/TGA to determine melting points and decomposition thresholds.
  • Light Sensitivity : Expose to UV-Vis radiation and quantify photodegradation products .

What comparative analyses differentiate this compound from analogs like 5-(4-chlorophenyl) derivatives?

Advanced Research Question

  • X-ray Crystallography : Resolve spatial differences (e.g., dihedral angles of chlorophenyl groups).
  • Biological Potency : Compare MIC values against analogs in standardized assays.
  • Computational Metrics : Calculate electrostatic potential maps (MEP) to contrast charge distribution .

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